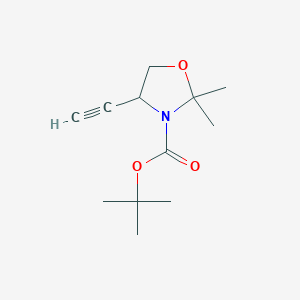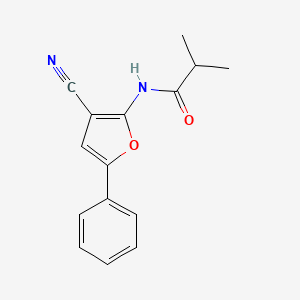
(1S,3s)-3-(aminomethyl)-3-phenylcyclobutan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3s)-3-(aminomethyl)-3-phenylcyclobutan-1-ol hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. It is a cyclobutane derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Enantioselective Synthesis
The enantioselective synthesis of related compounds like (2S,3R)-3-(N-Benzyloxycarbonyl)amino-1-chloro-4-phenylthiobutan-2-ol, a central intermediate of Nelfinavir, is a key area of study. This synthesis utilizes sodium erythorbate as a chiral material, indicating the significance of stereochemistry control in producing complex structures (Ikunaka et al., 2002).
Synthesis and Reactions of Related Compounds
Research on 3-Phenyl-2-cyclobutenone and related compounds reveals various reactions like hydrogenation, bromination, and hydrolysis, which are crucial for understanding the chemical behavior of cyclobutane derivatives (Manatt et al., 1964).
Biological and Pharmaceutical Applications
Antidepressant Potential
Research on 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives indicates potential antidepressant activity. These derivatives have been synthesized and evaluated in animal tests, revealing significant activity compared to known antidepressants (Bonnaud et al., 1987).
VLA-4 Antagonists
The synthesis of 3-aminocyclobut-2-en-1-ones, through the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, led to the discovery of potent VLA-4 antagonists. This showcases the potential of cyclobutane derivatives in drug discovery for specific biological targets (Brand et al., 2003).
Inhibitors of 11beta-Hydroxysteroid Dehydrogenase Type I
3-(Phenylcyclobutyl)-1,2,4-triazoles have been identified as selective inhibitors of 11beta-HSD1, demonstrating both in vitro and in vivo activity. Modifications like fluorine substitution have improved pharmacokinetic profiles, essential for therapeutic applications (Zhu et al., 2008).
Antitumor Activity
Tertiary aminoalkanol hydrochlorides, including 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides, have been studied for their antitumor activity. This line of research provides insights into developing new chemotherapeutic agents (Isakhanyan et al., 2016).
Crystal Structure Analysis
Understanding the crystal structure of related compounds like 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole contributes to the fundamental knowledge of cyclobutane derivatives, which is vital for medicinal chemistry (Sarı et al., 2002).
Antibacterial Activity
Studies on tertiary aminoalkanols hydrochlorides, like 3-(4-butoxyphenyl)- and 3-[4-(3-methylbutoxy)phenyl]-1-(morpholin-4-yl)-2-phenylalkan-3-ols hydrochlorides, for their antibacterial properties highlight the potential of cyclobutane derivatives in developing new antibacterial agents (Isakhanyan et al., 2014).
Propriétés
IUPAC Name |
3-(aminomethyl)-3-phenylcyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-8-11(6-10(13)7-11)9-4-2-1-3-5-9;/h1-5,10,13H,6-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWVEESJUJLYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2572326.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
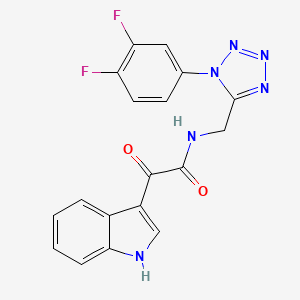
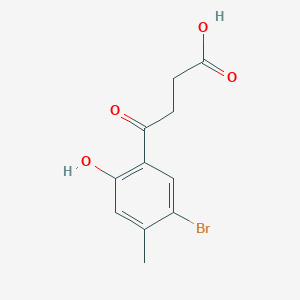
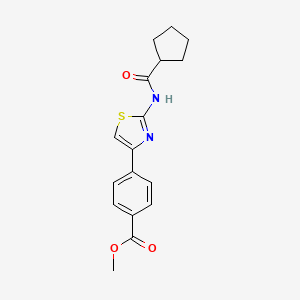
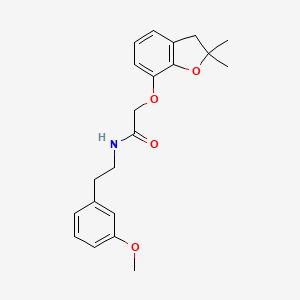
![4-[1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2572340.png)
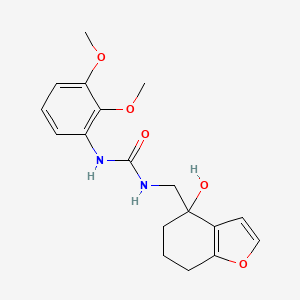

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2572345.png)
